REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:10]([C:11]([O:13]C(C)(C)C)=[O:12])=[C:9]([CH3:18])[O:8][N:7]=1)=[O:5])[CH3:2].Cl>C(O)=O>[CH2:1]([O:3][C:4]([C:6]1[C:10]([C:11]([OH:13])=[O:12])=[C:9]([CH3:18])[O:8][N:7]=1)=[O:5])[CH3:2]
|
Name
|
tert-butyl ester
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NOC(=C1C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with DCM (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NOC(=C1C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |